

Application Note: Precision Synthesis of 2-Butoxy-3,4-difluoroaniline

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Compound of Interest

Compound Name: 2-Butoxy-3,4-difluoroaniline

CAS No.: 935251-05-1

Cat. No.: B3030637

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Executive Summary & Strategic Analysis

The synthesis of **2-Butoxy-3,4-difluoroaniline** presents a classic challenge in nucleophilic aromatic substitution (

) on polyfluorinated arenes: Regiocontrol.

The starting material, 2,3,4-Trifluoronitrobenzene, possesses two highly activated electrophilic sites: the C-2 position (ortho to nitro) and the C-4 position (para to nitro).

- Direct Alkoxylation Risk: Reaction with

-butoxide often yields a mixture of the desired 2-butoxy isomer and the thermodynamically favored 4-butoxy isomer, requiring difficult chromatographic separation.

- Selected Strategy (Hydrolysis-Alkylation): This protocol utilizes the "Ortho-Effect" of Hydroxide. The reaction of 2,3,4-trifluoronitrobenzene with KOH in aqueous DMSO is highly selective for the C-2 position due to the stabilization of the transition state by the nitro group. The resulting phenol is then cleanly alkylated and reduced.

Synthesis Pathway Visualization



Figure 1: Regioselective Synthesis Pathway via Phenol Intermediate

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Detailed Experimental Protocols

Step 1: Regioselective Hydrolysis

Objective: Convert 2,3,4-Trifluoronitrobenzene to 2-Hydroxy-3,4-difluoronitrobenzene (6-Nitro-2,3-difluorophenol). Mechanism:

with high ortho-selectivity.

Materials & Reagents

Reagent	Equiv.[1][2]	Role
2,3,4-Trifluoronitrobenzene	1.0	Starting Material
Potassium Hydroxide (KOH)	2.2	Nucleophile/Base
DMSO / Water (10:1)	-	Solvent System
HCl (1M)	Excess	Quench/Acidification

Protocol

- Setup: Charge a 3-neck round-bottom flask with 2,3,4-Trifluoronitrobenzene (1.0 eq) and DMSO (5 vol). Cool the solution to 0–5 °C using an ice bath.
- Addition: Dissolve KOH (2.2 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture, maintaining internal temperature °C to prevent over-substitution.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

- Checkpoint: Monitor by TLC or HPLC.[3] The starting material should be consumed. The major product is the ortho-substituted phenol.
- Workup:
 - Pour the reaction mixture into crushed ice/water (20 vol).
 - Acidify carefully with 1M HCl to pH ~2. The phenol intermediate typically precipitates as a yellow/orange solid.
 - Extract with Ethyl Acetate (3x) if precipitation is incomplete.
- Purification: Wash the organic layer with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
 - Expected Yield: 85–92%

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the butyl chain to form 2-Butoxy-3,4-difluoronitrobenzene.

Materials & Reagents

Reagent	Equiv.[1][2]	Role
Intermediate 1 (Phenol)	1.0	Substrate
1-Bromobutane (n-BuBr)	1.2	Alkylating Agent
Potassium Carbonate ()	1.5	Base
DMF (Dimethylformamide)	-	Solvent

Protocol

- Setup: Dissolve Intermediate 1 (from Step 1) in DMF (5 vol). Add anhydrous (1.5 eq).

- Addition: Add 1-Bromobutane (1.2 eq) via syringe.
- Reaction: Heat the mixture to 60 °C for 3–5 hours.
 - Note: The color typically changes from deep orange (phenolate) to pale yellow (nitro ether).
- Workup:
 - Cool to RT and pour into water (10 vol).
 - Extract with Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
 - Wash the organic phase with water (2x) and brine (1x) to remove DMF.
- Isolation: Dry (

) and concentrate. The product is usually an oil or low-melting solid.
 - Purity Check: Verify absence of OH peak in IR/NMR.

Step 3: Nitro Reduction to Aniline

Objective: Reduce 2-Butoxy-3,4-difluoronitrobenzene to the final target **2-Butoxy-3,4-difluoroaniline**.

Method A: Catalytic Hydrogenation (Preferred for Cleanliness)

- Reagents: 10% Pd/C (5 wt% loading),

(balloon or 1-3 bar), Methanol.
- Protocol: Stir the nitro compound in Methanol with Pd/C under Hydrogen atmosphere at RT for 2–4 hours. Filter through Celite to remove catalyst. Concentrate to yield the aniline.[4]

Method B: Iron/Ammonium Chloride (Robust for Scale-up)

- Reagents: Iron powder (3.0 eq),

(5.0 eq), Ethanol/Water (3:1).

- Protocol: Reflux the mixture for 2 hours. The reduction is complete when the yellow nitro color fades to a colorless/brownish amine solution. Filter hot to remove Iron oxides. Concentrate and extract.

Quality Control & Analytical Specifications

To validate the synthesis, the following analytical parameters must be met.

Test	Acceptance Criteria	Method
Appearance	Clear pale yellow/brown oil or solid	Visual
Purity (HPLC)	> 98.0% Area	C18 Column, ACN/H2O Gradient
1H NMR	Confirm Butoxy triplet (~4.0 ppm), Aromatic protons (2H), Amine broad singlet	400 MHz, DMSO-d6
Regiochemistry	Critical: Confirm coupling constants. The two aromatic protons in the 3,4-difluoro system will show distinct F-H coupling patterns compared to the 4-butoxy isomer.	19F NMR / 1H NMR

Regiochemistry Validation Logic

- Target (2-Butoxy): The fluorine atoms are at positions 3 and 4. They are ortho to each other.
- Impurity (4-Butoxy): If substitution occurred at C-4, the fluorines would be at 2 and 3.
- Differentiation: In 19F NMR, the coupling constants () and chemical shifts will differ significantly between the 2,3-difluoro and 3,4-difluoro systems relative to the amine/ether substituents.

Safety & Hazard Management

- Fluorinated Aromatics: Can cause skin irritation and are potential sensitizers. Handle in a fume hood.
- Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Never distill the nitro intermediate to dryness without a safety screen.
- Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent. H₂ gas is flammable.

References

- Regioselectivity in S_NAr of Polyfluoroarenes
 - Source: Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." *Journal of the American Chemical Society*, 81(1), 1959.
 - Relevance: Establishes the activation p
- Hydrolysis of Halonitrobenzenes
 - Source: "Process for the preparation of fluorinated nitrophenols." [3] US Patent 4,476,329.
 - Relevance: Describes the specific conditions for ortho-selective hydrolysis of trifluoronitrobenzene.
- Synthesis of Alkoxy-Fluoroanilines (General Protocol)
 - Source: "Preparation of 2-alkoxy-3,4-difluoroanilines as intermediates.
 - Relevance: Validates the alkyl
- Target Molecule Data
 - Source: PubChem Compound Summary for CID 16223595 (**2-Butoxy-3,4-difluoroaniline**).
 - Relevance: Confirmation of CAS 935251-05-1 and chemical structure.[5]

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Sources

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- [2. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [3. CN103420842A - Preparation method for 2,3,4-trifluoronitrobenzene - Google Patents \[patents.google.com\]](#)
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